Product packaging for L-Asparagine-13C4,15N2,d8(Cat. No.:)

L-Asparagine-13C4,15N2,d8

Cat. No.: B12059438
M. Wt: 146.125 g/mol
InChI Key: DCXYFEDJOCDNAF-PYHFAUOHSA-N
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Description

Fundamental Principles of Stable Isotope Tracing in Advanced Research

Stable isotope tracing is a technique used to investigate the pathways and dynamics of biochemical reactions. nih.gov It involves introducing molecules labeled with stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H or D), into a biological system. nih.gov Since these isotopes are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N, and ¹H), they participate in metabolic processes in the same way. nih.gov However, their increased mass allows them to be detected and distinguished by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org By analyzing the distribution of these heavy isotopes in various metabolites over time, researchers can map metabolic pathways, quantify the flow of molecules (flux), and understand how these processes are regulated under different conditions. creative-proteomics.comnumberanalytics.com

The Role of Isotopic Enrichment in Biomolecular Investigations

Isotopic enrichment refers to the process of increasing the concentration of a specific isotope of an element in a sample. ckisotopes.com In biomolecular investigations, proteins, nucleic acids, and other macromolecules are often uniformly or selectively enriched with stable isotopes like ¹³C and ¹⁵N. portlandpress.com This enrichment is crucial for NMR studies, as it enhances the signal of these NMR-active nuclei, which have low natural abundance. portlandpress.com This allows for the determination of the three-dimensional structures and dynamics of complex biomolecules. portlandpress.comsynthelis.com In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used method where cells are grown in media containing "heavy" amino acids, leading to the incorporation of these labeled amino acids into all newly synthesized proteins. sigmaaldrich.comckgas.com This enables the accurate quantification of changes in protein abundance between different cell populations. sigmaaldrich.com

Rationale for Carbon-13, Nitrogen-15, and Deuterium Labeling in L-Asparagine for Research

L-Asparagine, a non-essential amino acid, plays a significant role in various metabolic processes. medchemexpress.com Labeling L-Asparagine with a combination of ¹³C, ¹⁵N, and deuterium (creating L-Asparagine-¹³C₄,¹⁵N₂,d₈) provides a powerful tool for a range of research applications.

Comprehensive Tracing: By labeling all four carbons with ¹³C and both nitrogens with ¹⁵N, the entire carbon and nitrogen backbone of the asparagine molecule can be tracked as it is metabolized and incorporated into other biomolecules. nih.govcreative-proteomics.com This allows for a detailed analysis of its metabolic fate.

Internal Standard for Quantitation: L-Asparagine-¹³C₄,¹⁵N₂,d₈ serves as an ideal internal standard for quantitative mass spectrometry-based studies. d-nb.infooup.com Because it is chemically identical to its unlabeled counterpart but has a significantly different mass, it can be added to a biological sample at an early stage. oup.comoup.com This allows for the correction of sample loss during preparation and variations in instrument response, leading to highly accurate quantification of endogenous L-Asparagine and related metabolites. scispace.com The large mass shift (M+14) ensures that its signal is clearly resolved from the unlabeled form. sigmaaldrich.com

Enhanced NMR Studies: The inclusion of deuterium (d8) in addition to ¹³C and ¹⁵N is particularly beneficial for NMR spectroscopy. researchgate.netsigmaaldrich.com Deuteration reduces the complexity of ¹H NMR spectra and minimizes signal broadening, which is especially important when studying larger proteins or protein complexes. sigmaaldrich.comutoronto.ca This triple-labeling strategy can simplify spectra and improve sensitivity, aiding in the detailed structural and dynamic analysis of proteins where asparagine residues are present. portlandpress.com

Physical and Chemical Properties of L-Asparagine-¹³C₄,¹⁵N₂,d₈

The isotopically labeled compound L-Asparagine-¹³C₄,¹⁵N₂,d₈ possesses distinct physical and chemical properties due to the incorporation of heavy isotopes. These properties are crucial for its application in various analytical techniques.

PropertyValue
Chemical Formula ¹³C₄H₈¹⁵N₂O₃
Molecular Weight 146.12 g/mol sigmaaldrich.com
CAS Number 1217464-18-0 sigmaaldrich.commedchemexpress.com
Appearance Solid sigmaaldrich.com
Melting Point 232 °C (decomposes) sigmaaldrich.com
Isotopic Purity Typically ≥98 atom % for ¹³C, ¹⁵N, and D sigmaaldrich.com
Mass Shift M+14 (compared to unlabeled L-Asparagine) sigmaaldrich.com

Spectroscopic Data Comparison

The primary methods for detecting and analyzing L-Asparagine-¹³C₄,¹⁵N₂,d₈ are mass spectrometry and NMR spectroscopy. The isotopic labels significantly alter the spectroscopic signature of the molecule compared to its natural, unlabeled form.

Spectroscopic TechniqueUnlabeled L-AsparagineL-Asparagine-¹³C₄,¹⁵N₂,d₈
Mass Spectrometry (Monoisotopic Mass) 132.0535 g/mol 146.12 g/mol sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Standard ¹H, ¹³C, and ¹⁵N chemical shifts.Altered spectra due to ¹³C-¹³C, ¹³C-¹⁵N, and ¹H-²H couplings. Simplified ¹H spectra due to deuteration. portlandpress.comresearchgate.net

Synthesis and Manufacturing

The production of heavily labeled compounds like L-Asparagine-¹³C₄,¹⁵N₂,d₈ is a complex process that can be achieved through biosynthetic or chemical synthesis methods.

Biosynthetic Methods: One common approach involves using microorganisms, such as E. coli, grown in a minimal medium where the sole sources of carbon and nitrogen are isotopically enriched. portlandpress.comsilantes.com For example, ¹³C-glucose and ¹⁵NH₄Cl can be provided as the carbon and nitrogen sources, respectively. The bacteria will then synthesize all their amino acids, including L-Asparagine, incorporating the heavy isotopes. silantes.com To achieve deuteration, the culture is grown in heavy water (D₂O). sigmaaldrich.com

Chemical Synthesis: Chemical synthesis offers precise control over the placement of isotopic labels. sigmaaldrich.comnih.gov These multi-step processes often start from simple, commercially available isotopically labeled building blocks. nih.govspringernature.com While potentially more expensive and time-consuming than biosynthetic routes, chemical synthesis can be essential for creating specific labeling patterns that might be difficult to achieve biologically. springernature.comthieme-connect.com

Analytical Techniques for Detection and Quantification

The unique properties of L-Asparagine-¹³C₄,¹⁵N₂,d₈ necessitate specific analytical methods for its detection and quantification.

Mass Spectrometry (MS): MS is a primary tool for analyzing isotopically labeled compounds. wikipedia.org It separates ions based on their mass-to-charge ratio (m/z). The significant mass difference between L-Asparagine-¹³C₄,¹⁵N₂,d₈ and its unlabeled counterpart allows for their clear separation and individual quantification. scispace.com This is the basis for its use as an internal standard in isotope dilution mass spectrometry, a highly accurate quantification method. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy detects the magnetic properties of atomic nuclei. wikipedia.org The presence of NMR-active ¹³C and ¹⁵N nuclei, combined with the simplification of the proton spectrum by deuterium, makes L-Asparagine-¹³C₄,¹⁵N₂,d₈ a valuable tool in NMR-based structural biology. portlandpress.comsigmaaldrich.com It can be used to probe the structure and dynamics of proteins and other macromolecules. portlandpress.com

Applications in Research

The unique characteristics of L-Asparagine-¹³C₄,¹⁵N₂,d₈ make it a versatile tool in several areas of biochemical and medical research.

Tracer in Metabolic Pathway Analysis

As a stable isotope tracer, L-Asparagine-¹³C₄,¹⁵N₂,d₈ is used to study the metabolic fate of asparagine in living systems. creative-proteomics.comnumberanalytics.com Researchers can introduce the labeled asparagine to cells or organisms and then use MS to track the incorporation of its ¹³C and ¹⁵N atoms into other molecules. creative-proteomics.com This allows for the mapping of metabolic pathways, such as the synthesis of other amino acids or its entry into the citric acid cycle. nih.govresearchgate.net Such studies are crucial for understanding both normal metabolism and the metabolic reprogramming that occurs in diseases like cancer. nih.govbohrium.com

Internal Standard in Quantitative Proteomics

In quantitative proteomics, accurately measuring changes in protein levels is essential. sigmaaldrich.com L-Asparagine-¹³C₄,¹⁵N₂,d₈ can be used to create a "heavy" version of a protein of interest, either through cell-free expression or by growing cells in media containing the labeled amino acid. oup.com This labeled protein then serves as an internal standard that is chemically identical to the target protein being measured. oup.comoup.com By adding a known amount of the labeled protein to a sample before processing, any loss of material during purification or analysis can be accounted for, leading to precise and reliable quantification of the protein's abundance. oup.com This technique is particularly valuable for biomarker discovery and validation. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O3 B12059438 L-Asparagine-13C4,15N2,d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8N2O3

Molecular Weight

146.125 g/mol

IUPAC Name

deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterio(15N)amino)-4-oxo(1,2,3,4-13C4)butanoate

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1,5+1,6+1/hD5

InChI Key

DCXYFEDJOCDNAF-PYHFAUOHSA-N

Isomeric SMILES

[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C](=O)[15N]([2H])[2H])[15N]([2H])[2H]

Canonical SMILES

C(C(C(=O)O)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Production of L Asparagine 13c4,15n2,d8 for Academic Research

Strategies for Isotopic Synthesis of Amino Acids

The synthesis of isotopically labeled amino acids is a cornerstone of modern biochemical and biomedical research, enabling detailed investigation of protein structure, function, and metabolism. nih.govportlandpress.com The incorporation of stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium) into amino acid scaffolds allows for their detection and differentiation from their naturally abundant counterparts. portlandpress.com

General Considerations for Isotope Incorporation into Amino Acid Scaffolds

The primary goal in synthesizing isotopically labeled amino acids is to achieve high levels of enrichment at specific or all possible positions while minimizing isotopic scrambling—the undesired incorporation of isotopes into other molecules or at unintended positions. nih.govportlandpress.com Two main strategies are employed: uniform labeling, where all atoms of a particular element are replaced with their heavy isotopes, and selective or site-specific labeling, where only specific atoms are substituted. nih.govresearchgate.net

The choice of strategy depends on the intended application. Uniformly labeled amino acids are often used in nuclear magnetic resonance (NMR) spectroscopy to enhance signal dispersion and in mass spectrometry for proteomics applications like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.gov Selective labeling, on the other hand, is crucial for detailed mechanistic studies of enzymes and for simplifying complex NMR spectra. nih.gov

A significant challenge in isotopic labeling is the metabolic activity of the expression host, which can lead to the breakdown and reutilization of the labeled precursor, resulting in isotopic scrambling. portlandpress.com This is particularly problematic for amino acids like asparagine, which are closely linked to central metabolic pathways. nih.govportlandpress.com

Specific Routes for Multi-Labeled L-Asparagine Synthesis

The synthesis of a multi-labeled compound such as L-Asparagine-13C4,15N2,d8 presents considerable challenges. Direct chemical synthesis of such a heavily labeled molecule is often complex and costly. While methods for synthesizing L-asparagine labeled with a single type of isotope, such as ¹⁵N or the short-lived positron-emitter ¹¹C, have been developed, these routes are not always readily adaptable for multi-labeling. osti.gov

Chemo-enzymatic methods, which combine chemical synthesis with enzymatic transformations, can offer a more stereospecific and efficient approach. For instance, a labeled precursor can be chemically synthesized and then converted to the final labeled amino acid using a specific enzyme. This approach can help to control the stereochemistry and reduce unwanted byproducts.

Given the metabolic lability of asparagine, biosynthetic approaches often require careful selection of the expression system and culture conditions. nih.govportlandpress.com To prevent isotopic scrambling, researchers may employ auxotrophic strains of microorganisms that are unable to synthesize asparagine, thereby forcing the incorporation of the externally supplied labeled amino acid. rub.de Another strategy is the use of cell-free protein synthesis systems, where the cellular machinery for metabolism is less active, allowing for more direct incorporation of the labeled amino acid. tn-sanso.co.jp

Biosynthetic Production of Isotope-Enriched Biomolecules

Biosynthetic production is a powerful and widely used method for generating isotopically enriched biomolecules, including amino acids. This approach harnesses the natural metabolic machinery of living cells to incorporate stable isotopes from simple labeled precursors into complex biomolecules. nih.govoup.com

Metabolic Labeling Techniques in Diverse Cellular Systems

Metabolic labeling involves growing cells in a culture medium where one or more essential nutrients are replaced with their isotopically labeled counterparts. oup.com For the production of this compound, this would typically involve a medium containing a ¹³C-labeled carbon source (like glucose), a ¹⁵N-labeled nitrogen source (like ammonium (B1175870) chloride), and heavy water (D₂O) to introduce deuterium (B1214612). uni-hannover.de The cells then utilize these labeled precursors to synthesize their own amino acids, including the desired multi-labeled asparagine.

A cost-effective variation of this technique involves the use of labeled algal hydrolysates. sigmaaldrich.com Algae are grown on simple, inexpensive labeled substrates, and the resulting labeled protein biomass is hydrolyzed to produce a mixture of labeled amino acids, which can then be used to supplement the culture medium of the expression host. researchgate.net However, this method has the drawback that acid hydrolysis destroys certain amino acids like asparagine, which must then be added separately in their labeled form. tn-sanso.co.jpresearchgate.net

Escherichia coli is the most commonly used prokaryotic system for producing isotopically labeled proteins and amino acids due to its rapid growth, well-understood genetics, and ability to grow on simple minimal media. nih.govuni-hannover.de Protocols for uniform ¹³C and/or ¹⁵N enrichment of recombinant proteins in E. coli are well-established. nih.gov For producing a perdeuterated compound like this compound, the bacteria would be grown in a minimal medium prepared with D₂O, a ¹³C-glucose as the carbon source, and ¹⁵NH₄Cl as the sole nitrogen source. uni-hannover.de

However, as previously mentioned, the metabolic activity of E. coli can lead to significant isotopic scrambling, especially for amino acids central to metabolism like asparagine. portlandpress.comrub.de To circumvent this, researchers often use auxotrophic E. coli strains that are deficient in the asparagine biosynthesis pathway. rub.de This ensures that the cells are dependent on the externally supplied labeled asparagine for protein synthesis.

Table 1: Comparison of Prokaryotic and Eukaryotic Expression Systems for Isotopic Labeling

FeatureProkaryotic Systems (e.g., E. coli)Eukaryotic Systems (e.g., Yeast, Mammalian Cells)
Growth Rate FastSlower
Media Complexity Simple, minimal mediaComplex, often requires supplementation
Cost of Labeling Generally lowerHigher due to complex media and precursors
Post-Translational Modifications LimitedExtensive, similar to native proteins
Isotopic Scrambling Can be significant, especially for central metabolitesCan be less pronounced, but still a factor
Protein Folding Can lead to inclusion bodiesOften results in properly folded, soluble proteins

Eukaryotic systems, such as the yeast Pichia pastoris and mammalian cell lines like Human Embryonic Kidney (HEK293) cells, are often required for the production of complex proteins that necessitate post-translational modifications for proper folding and function. nih.govbiorxiv.org

Pichia pastoris has emerged as a popular eukaryotic expression system for isotopic labeling because it can be grown to high cell densities in defined minimal media, making it more cost-effective than mammalian cell culture for producing labeled proteins. nih.gov Methods have been developed for both ¹⁵N and ¹³C labeling in P. pastoris using labeled ammonium sulfate (B86663) and labeled glycerol (B35011) or glucose, respectively. nih.gov

Mammalian cells present the greatest challenge for isotopic labeling due to their complex nutritional requirements and slower growth rates. biorxiv.org They are unable to grow in the simple minimal media used for bacteria and require certain essential amino acids to be supplied in the medium. biorxiv.org This makes uniform labeling from simple ¹³C and ¹⁵N sources more difficult and expensive. A common strategy is to grow the cells in a medium where specific labeled amino acids are provided. biorxiv.org For a compound like this compound, this would involve supplementing the culture medium with the pre-synthesized labeled amino acid. While costly, this approach is necessary for studying proteins that can only be correctly expressed in mammalian systems. Recent developments have focused on creating more affordable labeling media for mammalian cells, for instance, by using labeled amino acid extracts from microorganisms. biorxiv.org

Cell-Free Protein Synthesis Approaches Utilizing Labeled Amino Acids

Cell-free protein synthesis (CFPS) has emerged as a powerful and efficient platform for producing proteins, particularly those requiring isotopic labeling for academic research, such as in structural biology studies using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govsynthelis.com Unlike traditional in vivo methods that rely on living cells, CFPS utilizes cell extracts, typically from Escherichia coli, which contain the necessary transcriptional and translational machinery to synthesize proteins in vitro. tn-sanso.co.jpoup.com This system offers significant advantages for the incorporation of heavily labeled amino acids like this compound.

The core principle of CFPS involves adding a DNA template encoding the protein of interest to a reaction mixture containing the cell extract, energy sources (like ATP and GTP), and a supply of amino acids. tn-sanso.co.jp For isotopic labeling, the standard amino acid mixture is replaced with one containing one or more labeled amino acids. oup.com In the case of producing a protein labeled with this compound, this specific compound would be included in the amino acid feed.

A primary benefit of CFPS is the direct access to the reaction environment. This allows for precise control over the composition of the amino acid pool, leading to high-efficiency incorporation of the stable isotopes. synthelis.com It also minimizes the issue of "isotope scrambling," where metabolic pathways in living cells can convert one labeled amino acid into another, diluting the label and complicating subsequent analysis. nih.gov Furthermore, CFPS systems can produce proteins that might be toxic to host cells, expanding the range of expressible proteins. synthelis.com The open nature of the system also allows for the addition of components to improve protein folding or solubility.

The process is notably faster than cell-based expression, with some protocols yielding milligrams of protein in a matter of hours. qiagen.com To ensure the purity of the labeled product, E. coli extracts are often subjected to a gel filtration step to remove endogenous, unlabeled amino acids that could otherwise dilute the isotopic enrichment of the final protein. nih.gov

Table 1: Comparison of Protein Labeling Methods

Feature Cell-Free Protein Synthesis (CFPS) In Vivo (Cell-Based) Expression
Labeling Efficiency High; direct incorporation of labeled amino acids. synthelis.com Variable; dependent on cellular uptake and metabolism. synthelis.com
Isotope Scrambling Minimal; metabolic pathways are largely inactive. nih.gov Can be significant due to amino acid interconversion. qiagen.com
Speed Rapid; protein synthesis can be completed in hours. qiagen.com Slower; requires cell growth, induction, and protein expression over days.
Toxicity Issues Can produce proteins toxic to living cells. synthelis.com Protein toxicity can lead to low yields or cell death. synthelis.com
Cost-Effectiveness Requires smaller quantities of expensive labeled amino acids. synthelis.com Can require large amounts of labeled media to achieve desired enrichment. synthelis.com

| Control | High control over the reaction environment. | Limited control once the labeled precursor is added to the culture. |

Methodologies for Characterization of Isotopic Purity and Enrichment in Research Standards

The utility of a stable isotope-labeled compound such as this compound as a research standard is critically dependent on its isotopic purity and enrichment. Isotopic enrichment refers to the mole fraction of the specific isotope at a given atomic position, while isotopic purity relates to the presence of any unlabeled or partially labeled molecules. isotope.com Accurate characterization of these parameters is essential for quantitative applications in proteomics and metabolomics. oup.com The principal techniques employed for this characterization are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS) is a cornerstone technique for determining isotopic enrichment. nih.gov High-resolution mass spectrometry (HR-MS), in particular, allows for the precise measurement of the mass-to-charge ratio of the labeled compound and its isotopologues (molecules that differ only in their isotopic composition). rsc.org A general procedure for determining enrichment involves:

Analysis of the natural abundance (unlabeled) analogue to determine the baseline isotopic distribution and identify any measurement biases. nih.gov

Measurement of the isotope cluster of the labeled compound. nih.gov

Comparison of the measured isotope distribution with theoretically calculated distributions for various levels of enrichment. nih.gov

Application of regression analysis to find the best fit and thereby determine the isotopic enrichment with a calculated uncertainty. nih.govresearchgate.net

This process accounts for the natural abundance of isotopes (e.g., ¹³C at ~1.1%) and provides a robust assessment of the final enrichment level. oup.comnih.gov

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of label position and structural integrity. rsc.org | - Position-specific confirmation of ¹³C, ¹⁵N, and ²H labels. - Verification of molecular structure. - Insights into relative isotopic purity. rsc.org |

Advanced Analytical Techniques Employing L Asparagine 13c4,15n2,d8

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The introduction of stable isotopes like ¹³C and ¹⁵N has revolutionized biomolecular NMR, enabling detailed structural and dynamic analyses of macromolecules that were previously intractable. lifetechindia.com L-Asparagine-13C4,15N2,d8 is particularly valuable for these studies. isotope.comisotope.comisotope.com

Multidimensional NMR for Elucidating Macromolecular Structure and Dynamics

The use of uniform isotopic labeling with ¹³C and ¹⁵N is a cornerstone of modern multidimensional NMR experiments (2D-4D) for studying proteins and RNA. lifetechindia.com By incorporating this compound into a protein, researchers can overcome the spectral overlap that complicates the analysis of large biomolecules. ethz.chnih.gov This labeling strategy helps in assigning the resonances of individual atoms within the protein structure, a critical first step for determining its three-dimensional conformation and understanding its dynamic properties. lifetechindia.comchemie-brunschwig.ch

Selective labeling, where only specific amino acid types like asparagine are isotopically enriched, further simplifies complex spectra, allowing for the focused investigation of particular regions of a protein. ethz.chnih.gov This approach is especially beneficial for studying large proteins where uniform labeling would result in an overwhelming number of signals. ethz.ch

Investigating Protein-Ligand Binding Interactions using this compound Labeling

NMR is a powerful technique for characterizing the interactions between proteins and their binding partners (ligands). whiterose.ac.uk Isotopic labeling of one of the components, for instance, labeling the protein with this compound, allows for the monitoring of chemical shift perturbations upon the addition of an unlabeled ligand. These changes in the NMR spectrum pinpoint the specific amino acid residues at the binding interface.

This method provides detailed insights into the binding site, the affinity of the interaction, and any conformational changes that occur upon binding. The use of labeled asparagine is particularly relevant when this residue is suspected or known to be involved in the interaction.

Solid-State NMR for Complex Biological Systems

Solid-state NMR (ssNMR) is an essential technique for studying the structure and dynamics of proteins that are not amenable to traditional solution NMR or X-ray crystallography, such as membrane proteins and large protein aggregates. nih.gov Isotopic labeling with compounds like this compound is crucial for ssNMR studies to enhance sensitivity and resolve signals. ethz.ch

In ssNMR, selective labeling helps to reduce the dense spectral overlap that arises from the broad lineshapes characteristic of solid samples. ethz.ch By selectively labeling asparagine residues, researchers can obtain site-specific structural and dynamic information, which is vital for understanding the function of proteins in their native-like environments. nih.gov For example, studies on proteins immobilized on inorganic surfaces have demonstrated that ssNMR can reveal changes in protein structure upon binding. nih.gov

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry has become an indispensable tool in biological research, and the use of stable isotope-labeled compounds has significantly enhanced its quantitative capabilities. lifetechindia.com

Metabolic Flux Analysis (MFA) using Isotopic Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to investigate the rates of metabolic reactions within a cell. lifetechindia.com It relies on tracing the paths of atoms from isotopically labeled substrates, such as this compound, through metabolic pathways. lifetechindia.commedchemexpress.com By measuring the isotopic enrichment in downstream metabolites using mass spectrometry, researchers can quantify the flux through various interconnected pathways. lifetechindia.com

This approach provides a dynamic view of cellular metabolism, revealing how cells adapt to different conditions or disease states. The use of L-asparagine labeled with stable isotopes is particularly relevant for studying pathways involving amino acid metabolism. medchemexpress.comd-nb.info

Quantitative Proteomics Techniques (e.g., Stable Isotope Labeling by Amino Acids in Cell Culture - SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used and robust method for quantitative proteomics. nih.govresearchgate.net In SILAC, cells are grown in media where a natural amino acid is replaced with its heavy isotope-labeled counterpart, such as labeled arginine or lysine (B10760008). nih.gov This leads to the metabolic incorporation of the "heavy" amino acid into all newly synthesized proteins. nih.gov

While arginine and lysine are the most common amino acids used in SILAC, the principle can be extended to other amino acids like asparagine. nih.govckgas.com By comparing the mass spectra of proteins from cells grown in "light" (natural) and "heavy" (labeled) media, the relative abundance of thousands of proteins can be accurately quantified. researchgate.netbiologists.com This technique is invaluable for studying changes in protein expression in response to various stimuli or in different disease models. biologists.com The key advantage of SILAC is that samples are mixed at the very beginning of the experimental workflow, which minimizes quantification errors. nih.gov

Table of Research Findings:

Analytical Technique Application of this compound Key Research Findings
Multidimensional NMR Elucidation of macromolecular structure and dynamics. lifetechindia.com Enables detailed analysis of protein and RNA structures by overcoming spectral overlap. lifetechindia.comethz.ch
Protein-Ligand Binding NMR Mapping interaction interfaces. whiterose.ac.uk Identifies specific amino acid residues involved in binding and characterizes interaction affinity.
Solid-State NMR Structural studies of non-crystalline biological systems. nih.gov Provides site-specific structural and dynamic information on large proteins and membrane-bound proteins. ethz.chnih.gov
Metabolic Flux Analysis (MFA) Tracing metabolic pathways. lifetechindia.commedchemexpress.com Allows for the quantification of reaction rates in cellular metabolism by tracking isotopic labels. lifetechindia.com

Table of Compound Names:

Compound Name
This compound
L-Asparagine
L-Arginine
L-Lysine
Carbon (¹³C)
Nitrogen (¹⁵N)
Deuterium (B1214612) (²H or d)
RNA
Arginine

Isotope-Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Metabolites and Proteins

Isotope-Dilution Mass Spectrometry (IDMS) is a premier method for quantitative analysis, widely regarded as the gold standard for its accuracy, sensitivity, and reproducibility in measuring small and intermediate-sized molecules. ckisotopes.comshoko-sc.co.jp The fundamental principle of IDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte—such as this compound—to a sample. ckisotopes.com This labeled compound, often referred to as an internal standard, is chemically identical to the endogenous (or "light") analyte but has a different mass due to the isotopic enrichment. Because the internal standard and the analyte behave almost identically during sample preparation and analysis, any sample loss or variation in instrument response affects both equally. By measuring the ratio of the mass spectrometric signals of the light and heavy forms, a highly accurate and precise absolute quantification of the analyte can be achieved. ckisotopes.com

Absolute Quantification of Metabolites: In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in a biological system, IDMS is indispensable. This compound is utilized as an internal standard for the absolute quantification of its unlabeled counterpart, L-asparagine, and other related metabolites. For instance, in a targeted metabolomic analysis designed to study the effects of the drug L-asparaginase, researchers developed a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform. nih.govd-nb.info In this study, an internal standard mixture was created containing L-Asparagine-13C4,15N2 at a concentration of 10 μM. nih.govd-nb.info This allowed for the precise measurement of changes in the concentrations of 29 different metabolites, including all 20 proteinogenic amino acids, in cultured cells. nih.govd-nb.info The use of the labeled asparagine was crucial for achieving the accuracy and sensitivity needed to understand the metabolic response to the drug. nih.gov

Table 1: Example of Internal Standard Mixture Composition for Metabolite Quantification This table illustrates a typical composition of an internal standard mixture used in a targeted metabolomics study for the quantification of amino acids and related metabolites.

Internal Standard ComponentIsotopic LabelConcentrationReference
Algal Hydrolysate Mix13C, 15N-labeled AAs100 µg/mL nih.govd-nb.info
L-Asparagine13C4, 15N210 µM nih.govd-nb.info
L-Glutamine13C5, 15N210 µM nih.govd-nb.info
L-Cysteine13C3, 15N10 µM nih.govd-nb.info
L-Tryptophan13C11, 15N210 µM nih.govd-nb.info
Putrescined810 µM nih.govd-nb.info

Absolute Quantification of Proteins: In proteomics, the large-scale study of proteins, a technique analogous to IDMS known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is widely used for relative and absolute protein quantification. researchgate.netnih.govwikipedia.org In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one or more amino acids. One population receives the normal "light" amino acids, while the other receives "heavy" stable isotope-labeled amino acids, such as this compound. wikipedia.orgckgas.com Through protein synthesis, these heavy amino acids are incorporated into the entire proteome of the cells. researchgate.net The cell populations can then be subjected to different stimuli or conditions, and their proteomes are combined at an early stage of the sample preparation workflow. ckgas.comnih.gov

When the combined protein sample is analyzed by mass spectrometry, the peptides derived from the "heavy" and "light" populations appear as pairs of signals separated by a specific mass difference. The ratio of the intensities of these peptide peaks accurately reflects the relative abundance of the protein in the two cell populations. wikipedia.org By using a "spike-in" SILAC standard, where a known amount of a heavy-labeled proteome is added to an unlabeled sample, absolute quantification of proteins can be achieved. nih.gov This metabolic labeling approach is powerful because it introduces the label in vivo, minimizing quantification errors that can be introduced during sample processing. ckgas.com

Hyphenated Techniques in Mass Spectrometry (e.g., LC-MS/MS, UPLC/Q TOF MS) for Labeled Compound Detection

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex biological mixtures. The combination of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is a cornerstone of modern metabolomics and proteomics. zivak.com Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of LC, is often paired with advanced mass analyzers like Quadrupole Time-of-Flight (Q TOF) mass spectrometers to provide enhanced sensitivity and resolution. lifetechindia.com

LC-MS/MS for Labeled Compound Detection: In LC-MS/MS analysis, this compound serves as an ideal internal standard. The liquid chromatography step separates the components of the mixture over time, and the mass spectrometer then detects and quantifies them. A specific and highly sensitive mode of operation used in tandem mass spectrometry is Multiple Reaction Monitoring (MRM). nih.govd-nb.info In an MRM experiment, the first quadrupole of the mass spectrometer is set to select the specific mass-to-charge ratio (m/z) of the parent ion (e.g., labeled or unlabeled asparagine), which is then fragmented. The second quadrupole is set to monitor for a specific fragment ion. This highly specific transition from parent ion to fragment ion provides excellent sensitivity and reduces chemical noise.

Research has detailed the specific instrument parameters for the detection of L-Asparagine-13C4,15N2 and its unlabeled form using an Agilent 6460 triple quadrupole LC-MS/MS system. nih.govd-nb.info Similarly, analysis kits for amino acids provide optimized parameters for various isotopically labeled standards, including L-Asparagine-13C4,15N2. zivak.com

Table 2: Research Findings on LC-MS/MS Parameters for L-Asparagine Isotopologues This table presents examples of mass spectrometry parameters used in research for the detection of unlabeled L-Asparagine and its stable isotope-labeled internal standard.

CompoundParent Ion (MH+ m/z)Fragment Ion (m/z)Collision Energy (eV)Reference
L-Asparagine (Unlabeled)133.174.0, 87.0, 116.0Not Specified nih.govd-nb.info
L-Asparagine-13C4,15N2139.178.0, 91.0, 122.0Not Specified nih.govd-nb.info
L-Asparagine:H2O (13C4, 15N2)24912110 zivak.com

UPLC/Q TOF MS for Labeled Compound Detection: The combination of UPLC with a Quadrupole Time-of-Flight (Q TOF) mass spectrometer offers both high-resolution separation and high-resolution mass analysis. This is particularly advantageous for metabolomics, where it can help to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions). The use of stable isotope-labeled compounds like this compound in UPLC/Q TOF MS systems aids in the confident identification and quantification of metabolites in complex samples. lifetechindia.com For example, a UPLC-QToF-MS platform has been used for rapid metabolic profiling of amino acids, employing a stable isotope-labeled mix that included L-Asparagine (13C4, 99%; 15N2, 99%) for quantification purposes. otsuka.co.jp The high mass accuracy of TOF analyzers makes it easier to confirm the identity of labeled compounds and differentiate them from background ions, further improving the quality of quantitative data. lifetechindia.com

Applications of L Asparagine 13c4,15n2,d8 in Metabolic Pathway Elucidation

Tracing Carbon and Nitrogen Atom Transitions through Core Metabolic Networks

The heavy isotope labeling of L-Asparagine-13C4,15N2,d8 enables the precise tracing of its constituent atoms as they are incorporated into various metabolic intermediates. This technique, known as stable isotope tracing, provides a dynamic view of metabolic fluxes that is not attainable with traditional analytical methods. When introduced into cellular systems, the 13C-labeled carbon backbone and 15N-labeled nitrogen atoms of asparagine can be followed into central carbon metabolism, including the tricarboxylic acid (TCA) cycle.

For instance, the carbon skeleton of asparagine can be converted to aspartate, which then enters the TCA cycle as oxaloacetate. By using mass spectrometry to analyze the isotopic enrichment in TCA cycle intermediates, researchers can quantify the contribution of asparagine to this central metabolic hub. Similarly, the 15N labels can be tracked to elucidate nitrogen flow and its involvement in transamination and other nitrogen-transfer reactions.

Table 1: Illustrative Fractional Enrichment of TCA Cycle Intermediates from this compound

This table provides a hypothetical representation of how data from a stable isotope tracing experiment might look, showing the percentage of TCA cycle intermediates that have incorporated the 13C label from this compound in a cancer cell line under specific conditions.

MetaboliteFractional Enrichment (%)
Citrate5.2
α-Ketoglutarate4.8
Succinate4.5
Fumarate4.6
Malate5.0
Oxaloacetate (derived from Malate)5.1

In-depth Analysis of Asparagine and Glutamine Metabolic Interconversions

Asparagine and glutamine metabolism are intricately linked and play crucial roles in supporting cancer cell proliferation. jove.comnih.govmdpi.com this compound is instrumental in dissecting the dynamic interplay between these two amino acids. While asparagine can be synthesized from aspartate and glutamine by asparagine synthetase (ASNS), it can also be hydrolyzed back to aspartate.

Stable isotope tracing studies can quantify the flux through these pathways. For example, by providing cells with 13C- and 15N-labeled asparagine, researchers can measure the appearance of these isotopes in glutamine and glutamate, providing direct evidence and quantification of the metabolic conversion. These studies have revealed that in certain contexts, asparagine can serve as a nitrogen source for other amino acids, highlighting its role in maintaining cellular nitrogen homeostasis. In Chinese hamster ovary (CHO) cells, for instance, asparagine was shown to be a critical contributor to TCA cycle activity under low glutamine conditions. nih.gov

Table 2: Tracing Nitrogen and Carbon from this compound to Glutamine and Related Amino Acids

This table illustrates hypothetical data on the percentage of labeled atoms from this compound that are incorporated into glutamine and related amino acids, demonstrating the metabolic interconversion.

Metabolite15N Enrichment (%)13C Enrichment (%)
Glutamine8.52.1
Glutamate10.22.5
Alanine3.10.8

Deciphering Metabolic Regulation and Adaptation in Biological Systems

Cells exhibit remarkable metabolic plasticity, adapting their metabolic pathways in response to changes in nutrient availability or environmental stress. This compound is a key tool for investigating these adaptive responses. For example, under conditions of glutamine deprivation, a common stress for rapidly proliferating cancer cells, some tumors upregulate asparagine metabolism to survive. jove.comnih.gov

By using labeled asparagine, researchers can trace how its metabolism is rewired to support essential cellular functions, such as nucleotide and protein synthesis, in the absence of sufficient glutamine. These studies have shown that asparagine can become a critical survival factor for cancer cells under metabolic stress, and understanding these adaptive mechanisms can reveal new therapeutic vulnerabilities. nih.gov For instance, studies have shown that asparagine limitation can activate the MAPK signaling pathway as a survival mechanism in cancer cells.

Investigating De Novo Biosynthesis Pathways

This compound is not only used to trace the catabolism of asparagine but also to investigate its role as a precursor in various biosynthetic pathways. The nitrogen and carbon atoms from asparagine can be incorporated into newly synthesized molecules, such as pyrimidines, which are essential components of DNA and RNA.

The de novo synthesis of pyrimidines requires nitrogen from glutamine and carbon from aspartate. nih.gov By supplying cells with this compound, the incorporation of the 15N and 13C atoms into pyrimidine (B1678525) bases like uracil (B121893) and cytosine can be monitored. This allows for the quantification of the contribution of asparagine-derived nitrogen and carbon to nucleotide biosynthesis. Such studies have demonstrated that under certain conditions, asparagine can be a significant contributor to the pyrimidine pool, particularly when glutamine availability is limited. nih.gov

Table 3: Incorporation of Labeled Atoms from this compound into Pyrimidine Bases

This hypothetical data table shows the percentage of pyrimidine bases that have incorporated 15N from the amide group of this compound, indicating its contribution to de novo pyrimidine synthesis.

Pyrimidine Base15N Enrichment (%)
Uracil12.3
Cytosine11.9
Thymine12.1

Contributions to Understanding Cellular Metabolism in Specific Biological Contexts

The application of this compound has provided significant insights into the metabolic landscape of various biological contexts, from cancer to neurobiology. In cancer research, it has been instrumental in understanding the metabolic reprogramming that is a hallmark of malignancy. For example, in hypoxic tumor microenvironments, where oxygen is scarce, cancer cells must adapt their metabolism to survive. Tracing studies with labeled asparagine can reveal how its metabolism is altered to support cell survival under these challenging conditions. nih.gov

Utility of L Asparagine 13c4,15n2,d8 in Quantitative Proteomics Research

Application of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Protein Abundance Quantification

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for the in vivo incorporation of isotopically labeled amino acids into proteins. In a typical SILAC experiment, one population of cells is grown in a medium containing the natural ("light") form of an essential amino acid, while another population is cultured in a medium containing a heavy-isotope-labeled version, such as L-Asparagine-13C4,15N2,d8.

Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population. The cell populations can then be subjected to different experimental conditions, and their proteomes can be mixed at a 1:1 ratio. The mixture is then processed, and the proteins are digested into peptides for mass spectrometry analysis. The mass spectrometer detects pairs of chemically identical peptides that differ only in their mass due to the isotopic labeling. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.

ProteinGenePeptide SequenceLight/Heavy RatioFold Change
Protein Kinase APRKACATSYGNDFPEK1:2.52.5-fold increase
Annexin A2ANXA2VSLYELGER1:0.52.0-fold decrease
GAPDHGAPDHVAPVHDDFLISHK1:1.0No change

This table represents hypothetical data to illustrate the principles of SILAC using this compound.

Employment as Internal Standards for Absolute Protein Quantification

This compound is an ideal internal standard for the absolute quantification of proteins. In this approach, a known quantity of a synthetic peptide (an AQUA peptide) that is isotopically labeled with this compound is spiked into a biological sample. This labeled peptide is identical in sequence to a target peptide from the protein of interest.

During mass spectrometry analysis, the signal intensity of the endogenous, unlabeled peptide is compared to the signal intensity of the co-eluting, labeled internal standard. Since the amount of the spiked-in labeled peptide is known, the absolute quantity of the endogenous peptide, and thus the protein, can be accurately determined. This method is particularly valuable for the validation of protein biomarkers and for obtaining precise measurements of protein concentrations in complex biological matrices.

The following table provides a representative example of how this compound could be used as an internal standard to determine the absolute concentration of a specific protein in a plasma sample.

Target ProteinPeptide SequenceAmount of Spiked-in Labeled Peptide (fmol)Endogenous/Labeled Peptide RatioCalculated Protein Concentration (fmol/µL)
Apolipoprotein A-IATEHLSTLSEK1002.3230
TransferrinVVLHPNYSSK500.840

This table represents hypothetical data to demonstrate the use of this compound as an internal standard for absolute protein quantification.

Facilitating Differential Proteomics Studies for Comparative Analysis

Differential proteomics aims to identify and quantify changes in protein expression between different biological states, such as healthy versus diseased tissue or treated versus untreated cells. The use of stable isotope labeling with compounds like this compound is central to these comparative analyses.

By labeling the proteome of one sample population with the "heavy" this compound and leaving the other unlabeled, researchers can combine the samples early in the workflow. This co-processing minimizes experimental variability and allows for accurate relative quantification of thousands of proteins simultaneously. The resulting data can reveal key proteins and pathways that are altered in response to a particular stimulus or disease state.

A hypothetical differential proteomics study comparing the proteomes of a wild-type and a mutant yeast strain, using this compound for metabolic labeling, might yield the following results:

ProteinUniProt IDLog2 Fold Change (Mutant/Wild-Type)p-valueBiological Process
Citrate SynthaseP00890-1.580.001Tricarboxylic Acid Cycle
Heat Shock Protein 70P105912.12<0.001Protein Folding
Pyruvate KinaseP00549-0.210.345Glycolysis

This table represents hypothetical data from a differential proteomics study to illustrate the application of this compound.

Contributions to Protein Turnover Rate Determinations

Understanding the dynamics of protein synthesis and degradation, known as protein turnover, is crucial for comprehending cellular physiology. Stable isotope-labeled amino acids like this compound are instrumental in measuring these rates.

In a typical pulse-chase experiment to measure protein turnover, cells are first cultured in a medium containing the "heavy" this compound for a defined period (the pulse). This labels all newly synthesized proteins. The cells are then transferred to a medium containing the "light," unlabeled asparagine (the chase). The rate of disappearance of the heavy-labeled proteins over time is then monitored by mass spectrometry, which provides a measure of the protein's degradation rate. Conversely, the rate of incorporation of the heavy label can be used to determine the synthesis rate.

The following table illustrates hypothetical data for the determination of the half-lives of several proteins in a cell culture experiment using this compound.

ProteinGeneHalf-life (hours)R² of Decay Curve
Cyclin B1CCNB11.20.98
Actin, cytoplasmic 1ACTB48.50.95
Ornithine decarboxylaseODC10.50.99

This table represents hypothetical data to showcase the use of this compound in protein turnover studies.

Broader Research Applications of L Asparagine 13c4,15n2,d8 As a Biochemical Tracer

Characterization of Amino Acid Transport and Cellular Uptake Mechanisms

One of the primary applications of L-Asparagine-13C4,15N2,d8 is in the detailed study of how amino acids are transported into and out of cells. Cells utilize a variety of specialized protein transporters embedded in their membranes to control the influx and efflux of amino acids, which are vital for protein synthesis, energy production, and numerous metabolic pathways. drugbank.com

By introducing this compound into a cell culture medium or an in vivo model, researchers can precisely measure the rate of its uptake. Because the labeled asparagine is heavier than the endogenous, unlabeled asparagine already present, mass spectrometry can differentiate between the two. This allows for the calculation of transport kinetics—how quickly the transporter proteins can move asparagine across the membrane—without the confounding variable of the cell's existing amino acid pool.

This technique is particularly crucial in cancer research. Many cancer cells exhibit increased demand for specific amino acids, including asparagine, to fuel their rapid proliferation. nih.gov By using labeled tracers like this compound, scientists can identify the specific transporters that are upregulated in cancer cells and study how they function. This knowledge can reveal metabolic vulnerabilities in tumors, highlighting amino acid transporters as potential targets for novel therapeutic agents.

Table 1: Application of Labeled Asparagine in Amino Acid Transport Studies

Research Question Experimental Approach Information Gained
Identify active asparagine transporters in a cell line Incubate cells with this compound. Lyse cells and analyze intracellular metabolites via LC-MS to detect the labeled asparagine. Confirms which transporter proteins are responsible for asparagine uptake.
Measure the kinetics of a specific transporter Use the above method at various concentrations of labeled asparagine and over different time points. Determines the transporter's efficiency and capacity (Vmax and Km values).

| Assess transporter inhibition by a drug candidate | Pre-treat cells with an investigational drug before adding this compound. Measure the change in uptake of the labeled tracer. | Quantifies the drug's ability to block asparagine transport, providing insight into its mechanism. |

Mechanistic Studies in Enzymology and Biochemical Reactions

This compound serves as a powerful tool for dissecting the intricate steps of enzymatic reactions and metabolic pathways. Once inside the cell, asparagine does not remain static; it is converted into other molecules by enzymes. For example, the enzyme asparaginase (B612624) catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia (B1221849). drugbank.com

By using a fully labeled asparagine, researchers can follow the fate of each heavy atom as it moves through a reaction. When this compound is acted upon by asparaginase, the resulting L-aspartic acid will contain the four ¹³C atoms and one of the ¹⁵N atoms, while the released ammonia will contain the other ¹⁵N atom. This can be tracked using mass spectrometry, providing unambiguous proof of the reaction's mechanism and stoichiometry.

This method, known as stable isotope tracing or metabolic flux analysis, allows scientists to map the flow of atoms through entire metabolic networks. nih.gov It can reveal not only the direct products of a reaction but also how those products are used in subsequent downstream pathways, such as the Krebs cycle. ashpublications.org Such studies are fundamental to understanding both normal physiology and the metabolic dysregulation that occurs in diseases. nih.gov For instance, this approach has been employed to understand the complex metabolic changes that leukemia cells undergo in response to treatment with the drug L-asparaginase. ashpublications.org

Applications in Pre-clinical Drug Discovery and Development Research (Focus on Tracer Studies)

In the realm of drug discovery, stable isotope tracers like this compound are instrumental in elucidating how new therapeutic agents work and what their metabolic effects are. medchemexpress.commedchemexpress.com

While the label is on the asparagine and not the drug itself, this tracer is used to understand how a drug candidate impacts specific metabolic pathways. For example, if a new drug is designed to inhibit an enzyme that uses asparagine as a substrate, its efficacy can be tested directly using this compound.

In a cellular model treated with the drug, researchers would introduce the labeled asparagine and monitor the levels of its downstream metabolites. A successful inhibitory drug would cause a measurable decrease in the formation of labeled product molecules and a corresponding accumulation of the labeled L-asparagine substrate. This provides direct, quantitative evidence of the drug's on-target effect within a complex biological system.

Understanding a drug's mechanism of action is critical for its development and clinical application. This compound can be used to uncover these mechanisms, particularly for drugs that target cellular metabolism. The anti-leukemia drug L-asparaginase, for instance, works by depleting the supply of asparagine in the bloodstream, starving cancer cells that cannot produce their own. nih.govresearchgate.net

Tracer studies using labeled asparagine can precisely demonstrate this effect. In a cell culture model of acute lymphoblastic leukemia (ALL), adding L-asparaginase to the medium containing this compound would show a rapid conversion of the labeled asparagine to labeled aspartate in the medium, preventing its uptake by the cells. ashpublications.org Subsequent analysis of intracellular metabolites would confirm that the labeled asparagine is absent inside the cells, leading to the inhibition of protein synthesis and eventual cell death. drugbank.commedchemexpress.com This approach provides clear evidence linking the drug's enzymatic activity directly to its therapeutic effect on cancer cells.

Table 2: Hypothetical Study Design for Mechanism of Action

Study Phase Action Analytical Method Expected Outcome for an Effective Drug
Baseline Culture cancer cells in medium containing this compound. LC-MS analysis of intracellular metabolites. Detection of high levels of labeled asparagine and its downstream metabolic products within the cells.
Treatment Introduce the therapeutic agent (e.g., a novel asparaginase) to the cell culture. LC-MS analysis of both the culture medium and intracellular metabolites. Labeled asparagine in the medium is converted to labeled aspartate. Intracellular levels of labeled asparagine and its products decrease significantly.

| Endpoint Analysis | Measure cell viability and proliferation after treatment. | Cell counting, apoptosis assays. | A significant reduction in cell viability, correlating with the observed depletion of intracellular labeled asparagine. |

Future Perspectives and Emerging Directions in Stable Isotope Labeling Research

Advancements in High-Throughput Multi-Isotopic Labeling Strategies

The complexity of metabolic networks often requires the simultaneous tracking of multiple pathways. This has driven the development of multi-isotopic labeling strategies, where different precursors are labeled with distinct stable isotopes. For instance, a study might use ¹³C-labeled glucose to track glycolysis and the TCA cycle, while simultaneously using ¹⁵N-labeled glutamine to monitor amino acid metabolism. nih.gov The future in this area lies in enhancing the throughput and complexity of these experiments.

Recent advancements are focusing on parallel labeling experiments, where multiple, identical cell cultures are given different isotopically labeled substrates. nih.gov This approach, as opposed to introducing a cocktail of tracers to a single culture, can provide less ambiguous and more informative data, leading to improved flux resolution. nih.gov For example, running parallel experiments with [1,2-¹³C]glucose and [U-¹³C]glutamine can yield more precise metabolic flux data than a single experiment with both tracers combined. nih.gov

Furthermore, the development of automated and high-throughput cell cultivation methods is making large-scale labeling experiments more feasible. doi.org These systems allow for the simultaneous investigation of numerous genetic perturbations or drug treatments, each with its own set of isotopic tracers. The combination of robotic liquid handling, automated sampling, and integrated data analysis pipelines is dramatically increasing the scale and speed at which these complex experiments can be performed.

A key challenge in high-throughput labeling is the sheer volume and complexity of the generated data. To address this, sophisticated software tools are being developed to automate the detection and quantification of isotopologues from large datasets. researchgate.net These programs can distinguish true biological signals from analytical noise and artifacts, a crucial step in ensuring the accuracy of high-throughput metabolic studies. doi.org

Integration of Stable Isotope Tracing with Multi-Omics Data Analysis

The true power of stable isotope labeling is realized when it is integrated with other "omics" technologies, such as genomics, transcriptomics, and proteomics. acs.org This multi-omics approach provides a more holistic view of cellular function, connecting metabolic fluxes to the underlying genetic and regulatory networks. acs.orgmdpi.com

For example, by combining stable isotope tracing with proteomics (a technique often referred to as "flux-proteomics"), researchers can not only measure the rate of metabolic pathways but also quantify the abundance of the enzymes that catalyze these reactions. This can reveal whether changes in metabolic flux are due to alterations in enzyme levels or to allosteric regulation. Stable Isotope Labeling in Cell Culture (SILAC) is a powerful metabolic labeling technique that can be combined with other chemical labeling methods to provide multiple layers of quantitative information. nih.gov

The integration of these large and diverse datasets presents a significant bioinformatic challenge. oxfordglobal.com Machine learning and artificial intelligence are emerging as critical tools for making sense of this complexity. oxfordglobal.combiorxiv.org These computational approaches can identify correlations and causal relationships between different omics layers that would be impossible to discern through manual analysis. For instance, an algorithm could identify a genetic mutation that leads to a change in the expression of a specific transcript, resulting in altered enzyme levels and a subsequent rerouting of metabolic flux, as revealed by the isotopic labeling pattern of a compound like L-Asparagine-13C4,15N2,d8.

Future developments in this area will focus on creating more sophisticated models that can dynamically integrate multi-omics data in real-time. These models will not only provide a deeper understanding of biological systems but also have predictive power, allowing researchers to simulate the effects of genetic modifications or drug interventions on cellular metabolism. universiteitleiden.nl

Development of Novel Analytical Platforms for Enhanced Detection of Labeled Compounds

The ability to detect and quantify isotopically labeled compounds with high sensitivity and precision is fundamental to stable isotope tracing. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used in this field. nih.govcreative-proteomics.com Continuous innovation in these platforms is expanding the scope and resolution of what can be measured.

High-resolution mass spectrometry (HRMS) is a powerful tool for stable isotope labeling studies, as it can accurately measure the mass-to-charge ratio of ions, allowing for the clear differentiation of isotopically labeled molecules from their unlabeled forms. nih.gov Advances in MS technology, such as improved ionization sources and mass analyzers, are constantly pushing the limits of sensitivity and mass accuracy. scispace.comnumberanalytics.com This allows for the detection of low-abundance metabolites and the precise measurement of isotopic enrichment.

Tandem mass spectrometry (MS/MS) is another valuable technique that involves fragmenting ions to gain structural information. nih.gov This can be particularly useful for determining the specific position of an isotopic label within a molecule, providing deeper insights into the biochemical reactions it has undergone. nih.gov

In addition to advancements in the core instrumentation, there is a growing focus on the front-end separation techniques that are coupled with the mass spectrometer. Liquid chromatography (LC) is commonly used to separate complex mixtures of metabolites before they enter the mass spectrometer. creative-proteomics.com Innovations in LC, such as the development of new column chemistries and smaller particle sizes, are leading to sharper peaks and better separation of isomers—molecules with the same chemical formula but different structures.

Q & A

Q. What statistical approaches are recommended for analyzing time-resolved isotopic enrichment data?

  • Methodological Answer : Use non-linear regression to model isotopic incorporation kinetics (e.g., one-phase association curves). Apply mixed-effects models to account for biological variability in replicate experiments. For metabolomics datasets, apply false discovery rate (FDR) correction to isotopic enrichment p-values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.